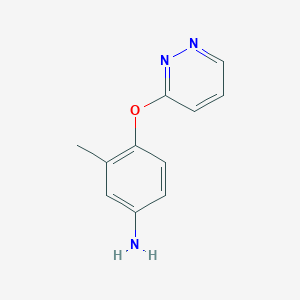

3-Methyl-4-(pyridazin-3-yloxy)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

871020-44-9 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-methyl-4-pyridazin-3-yloxyaniline |

InChI |

InChI=1S/C11H11N3O/c1-8-7-9(12)4-5-10(8)15-11-3-2-6-13-14-11/h2-7H,12H2,1H3 |

InChI Key |

HIPWONLNEDIBDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=NN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 4 Pyridazin 3 Yloxy Aniline and Its Analogues

Established Synthetic Pathways

The traditional synthesis of 3-Methyl-4-(pyridazin-3-yloxy)aniline and related compounds primarily relies on fundamental organic reactions that construct the key ether linkage between the two aromatic systems.

Etherification Reactions Involving Pyridazine (B1198779) and Aminophenol Precursors

The most direct and established method for synthesizing the target compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a pyridazine derivative with an aminophenol derivative.

The key precursors for this synthesis are:

A 3-halopyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine), which acts as the electrophile. The halogen atom at the C3 position of the electron-deficient pyridazine ring is susceptible to displacement by a nucleophile.

4-Amino-2-methylphenol (B1329486) , which serves as the nucleophile.

The reaction mechanism proceeds via the deprotonation of the hydroxyl group on the 4-amino-2-methylphenol using a suitable base. This creates a more potent phenoxide nucleophile, which then attacks the carbon atom bearing the halogen on the pyridazine ring, leading to the formation of the diaryl ether bond. A similar strategy has been successfully employed in the synthesis of analogous structures like 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines. nih.gov

Common reagents and conditions for this etherification are summarized in the table below.

| Component | Examples | Purpose |

| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (CH₃CN) | Provides a polar aprotic medium to dissolve reactants and facilitate the SNAr reaction. |

| Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH) | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Temperature | Room temperature to reflux | Reaction rate is temperature-dependent; heating is often required to achieve a reasonable rate. |

The synthesis of the closely related compound 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline utilizes a similar principle, where a protected aminophenol is reacted with a heterocyclic halide to form the ether linkage. researchgate.net

Strategies for Constructing the Pyridazine-Aniline Linkage

The core challenge in synthesizing this compound is the formation of the C-O-C ether bond that constitutes the pyridazine-aniline linkage. The primary strategy, as detailed above, is the SNAr reaction. This approach is favored due to the electronic properties of the pyridazine ring, which is inherently electron-deficient and thus activated towards nucleophilic attack, particularly when a halogen is present at positions 3 or 6.

Alternative strategies, while less common for this specific linkage, could theoretically include Ullmann condensation-type reactions, which are copper-catalyzed methods for forming diaryl ethers. However, the SNAr approach is generally more straightforward and avoids the need for a metal catalyst for this specific bond formation. The construction of the pyridazine ring itself often begins with precursors like 1,4-dicarbonyl compounds reacting with hydrazine. researchgate.net Subsequent functionalization, such as chlorination with phosphorus oxychloride (POCl₃), provides the necessary 3-halopyridazine intermediate for the key etherification step. nih.govasianpubs.org

Advanced Synthetic Approaches

To improve efficiency, yield, and the ability to create diverse analogues, more advanced synthetic methods have been applied to the synthesis of pyridazine-containing compounds. These include palladium-catalyzed reactions and the use of microwave technology.

Palladium-Catalyzed Coupling Reactions for Analogues (e.g., Sonogashira coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridazines. researchgate.netresearchgate.net These reactions allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a wide array of analogues by modifying the pyridazine or aniline (B41778) core. wesleyan.edu

One of the most prominent of these is the Sonogashira coupling , a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of synthesizing analogues of this compound, a 3-halopyridazine intermediate could be coupled with various alkynes to introduce diverse substituents on the pyridazine ring. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgnih.gov

The table below summarizes key palladium-catalyzed reactions used for creating analogues of pyridazine-based molecules. researchgate.net

| Reaction Name | Bond Formed | Reactants | Typical Catalyst System |

| Sonogashira | C(sp²)-C(sp) | Aryl/Vinyl Halide + Terminal Alkyne | Pd complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base |

| Suzuki | C(sp²)-C(sp²) | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd complex, Base (e.g., K₂CO₃, Na₂CO₃) |

| Stille | C(sp²)-C(sp²) | Aryl/Vinyl Halide + Organostannane | Pd complex |

| Heck | C(sp²)-C(sp²) | Aryl/Vinyl Halide + Alkene | Pd complex, Base |

| Buchwald-Hartwig | Aryl-N | Aryl Halide + Amine | Pd complex, Strong Base |

These reactions provide a modular approach to building complex molecules, allowing for late-stage diversification, which is highly valuable in medicinal chemistry and materials science. wesleyan.eduresearchgate.netnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. mdpi.com For the synthesis of pyridazine derivatives, microwave irradiation can dramatically reduce reaction times and often increase product yields compared to conventional heating methods. asianpubs.orggeorgiasouthern.edu The efficient and rapid heating provided by microwaves can enhance reaction rates for steps such as cyclization to form the pyridazine ring or the SNAr reaction to form the ether linkage. nih.govmdpi.com

Advantages of Microwave-Assisted Synthesis:

Reduced Reaction Times: Reactions that might take several hours with conventional heating can often be completed in minutes. asianpubs.org

Higher Yields: Improved energy transfer can lead to cleaner reactions with fewer side products, resulting in higher isolated yields.

Improved Purity: The reduction in side reactions can simplify purification processes.

One study on pyridazine synthesis noted that reactions were completed in 1-3 minutes under microwave irradiation, a significant improvement over conventional methods. asianpubs.org

Optimization of Reaction Conditions and Yields

Systematic optimization of reaction parameters is crucial for maximizing the yield and purity of the final product. core.ac.uk This process involves adjusting variables such as solvent, base, catalyst, temperature, and reaction time.

For instance, in the optimization of a Sonogashira coupling reaction for a pyridazine analogue, various parameters were tested to find the ideal conditions. nih.gov The findings from such an optimization study are illustrated in the table below, based on data for a model reaction.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | Et₃N | 50 | Low Conversion |

| 2 | DMF | Et₃N | 50 | 65 |

| 3 | DMSO | Et₃N | 50 | 58 |

| 4 | NMP | Et₃N | 50 | 45 |

| 5 | DMF | K₂CO₃ | 50 | 85 |

| 6 | DMF | Cs₂CO₃ | 50 | 92 |

| 7 | DMF | Cs₂CO₃ | 80 | 95 |

Data is representative of a typical optimization process as described in the literature. nih.gov

This systematic approach reveals the significant impact that the choice of solvent and base can have on the reaction outcome. In this example, DMF as the solvent and an inorganic base like Cesium Carbonate (Cs₂CO₃) at a slightly elevated temperature provided the highest yield. Such optimization is a critical step in developing a robust and scalable synthetic route. core.ac.uk

Derivatization Strategies for Structural Modification of this compound and Its Analogues

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its derivatization is a key strategy to modulate potency, selectivity, and pharmacokinetic properties. The primary avenues for structural modification include introducing substituents on the phenyl ring, altering the pyridazine ring system, and exploring variations in the ether linker that connects these two moieties.

Introduction of Substituents on the Phenyl Ring

The phenyl ring of the this compound scaffold offers several positions for substitution to explore structure-activity relationships (SAR). Modifications can influence the electronic properties, steric bulk, and lipophilicity of the molecule, thereby affecting its binding affinity and interaction with target proteins.

Common derivatization strategies on the phenyl ring involve electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, on suitably protected aniline precursors. Subsequent modifications of these newly introduced functional groups can lead to a diverse array of analogues. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a variety of other functional groups.

In a broader context of kinase inhibitors with a 4-anilinoquinazoline (B1210976) or similar scaffolds, the substitution pattern on the aniline ring is crucial for activity. Large, lipophilic, and electron-withdrawing groups like chlorine or bromine are often preferred at certain positions, while smaller substituents such as fluorine or hydrogen may be more suitable at others. These principles can be extrapolated to the this compound series to guide the synthesis of new derivatives.

The table below summarizes some of the common substituents introduced on the phenyl ring of analogous scaffolds and the typical synthetic methods employed.

| Substituent | Position of Introduction | Common Synthetic Method | Precursor |

| Halogen (Cl, Br, F) | Ortho or meta to the amine | Electrophilic halogenation | Protected aniline |

| Nitro (NO2) | Ortho or meta to the amine | Nitration | Protected aniline |

| Amino (NH2) | Ortho or meta to the amine | Reduction of nitro group | Nitro-substituted aniline |

| Alkoxy (e.g., OCH3) | Various | Williamson ether synthesis | Phenolic precursor |

| Alkyl (e.g., CH3) | Various | Friedel-Crafts alkylation | Protected aniline |

Modifications of the Pyridazine Ring System

One common strategy for modifying the pyridazine ring is through nucleophilic aromatic substitution on a dihalopyridazine precursor, such as 3,6-dichloropyridazine. This allows for the sequential and regioselective introduction of different nucleophiles. For instance, one chlorine atom can be displaced by the substituted phenol (B47542) to form the ether linkage, while the other can be reacted with a variety of amines, alcohols, or thiols to introduce diversity.

Furthermore, the pyridazine ring can be fused with other heterocyclic rings to create more complex and rigid scaffolds. For example, pyridazino[3,4-b] mdpi.comnih.govthiazines have been synthesized from pyridazinethione derivatives. Such modifications can lead to compounds with altered conformational preferences and potentially new interactions with the target protein.

The following table illustrates some modifications on the pyridazine ring found in related chemical series.

| Modification | Synthetic Approach | Purpose |

| Substitution with amines | Nucleophilic aromatic substitution on a chloropyridazine | Introduce hydrogen bond donors/acceptors, modulate solubility |

| Substitution with alkoxy groups | Nucleophilic aromatic substitution on a chloropyridazine | Alter lipophilicity and steric bulk |

| Fusion with other heterocycles | Cyclocondensation reactions | Create rigid scaffolds, explore new binding interactions |

| Isomeric replacement (e.g., pyrimidine) | De novo synthesis of the core scaffold | Change the arrangement of hydrogen bond acceptors |

Exploration of Linker Variations

The ether linker (-O-) connecting the phenyl and pyridazine rings plays a crucial role in determining the relative orientation of these two key structural components. Altering the nature of this linker can have a profound effect on the conformational flexibility of the molecule and its ability to adopt the optimal geometry for binding to a biological target.

Bioisosteric replacement of the ether oxygen is a common strategy to explore linker variations. For instance, replacing the oxygen with a sulfur atom to create a thioether linkage (-S-) can alter the bond angle and length, as well as the electronic properties of the linker. Similarly, an amino group (-NH-) or a methylene (B1212753) group (-CH2-) can be used as linkers, each conferring distinct properties to the molecule.

The synthesis of these linker-modified analogues typically involves the reaction of a suitable nucleophile on the aniline or phenol part with an electrophilic partner on the pyridazine ring, or vice versa. For example, a thioether-linked analogue could be prepared by reacting a thiophenol derivative with a chloropyridazine.

The table below provides an overview of potential linker variations and their potential impact on the molecular properties.

| Linker | Linker Name | Potential Impact on Properties |

| -O- | Ether (original) | Standard linker with a specific bond angle and polarity |

| -S- | Thioether | Alters bond angle and length, increases lipophilicity |

| -NH- | Amino | Introduces a hydrogen bond donor, can be further substituted |

| -CH2- | Methylene | Removes the heteroatom, increases flexibility |

| -SO- | Sulfoxide | Increases polarity and hydrogen bonding capacity |

| -SO2- | Sulfone | Acts as a hydrogen bond acceptor, rigidifies the linker |

These derivatization strategies provide a comprehensive toolkit for the structural modification of this compound and its analogues, enabling the systematic exploration of the chemical space around this important scaffold to optimize its biological activity and drug-like properties.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the connectivity and chemical environment of atoms within a molecule. While specific experimental spectra for 3-Methyl-4-(pyridazin-3-yloxy)aniline are not widely published in peer-reviewed literature, its expected spectral characteristics can be predicted based on the analysis of its constituent functional groups and related chemical structures.

NMR spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. Although experimental data for this compound is not available, theoretical chemical shifts for both ¹H and ¹³C nuclei can be estimated.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group, the amine protons, and the aromatic protons on both the aniline (B41778) and pyridazine (B1198779) rings. The methyl group protons would appear as a singlet, likely in the range of 2.1–2.3 ppm. The amine (NH₂) protons would also produce a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The aromatic region would be complex, with protons on the aniline ring showing shifts influenced by the electron-donating amine and methyl groups, while the pyridazine protons would be influenced by the electronegative nitrogen atoms and the ether linkage.

¹³C NMR: The carbon NMR spectrum would complement the proton data, with a distinct signal for the methyl carbon expected around 18–22 ppm. The aromatic carbons would resonate in the typical downfield region (110–165 ppm), with their specific shifts determined by the electronic effects of the various substituents on each ring. The carbon atom of the ether linkage on the pyridazine ring (C-3) would be significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary.

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

|---|---|---|---|

| -CH₃ | ~2.2 (s) | ~20 | Typical range for an aryl methyl group. |

| -NH₂ | Variable, broad (s) | N/A | Chemical shift is solvent and concentration dependent. |

| Aniline Ring CH | ~6.7 - 7.2 | ~115 - 150 | Shifts influenced by ortho/meta/para relationship to -NH₂, -CH₃, and -O- substituents. |

| Pyridazine Ring CH | ~7.4 - 9.0 | ~120 - 160 | Protons and carbons are deshielded due to adjacent electronegative nitrogen atoms. |

| Aniline C-NH₂ | N/A | ~145 | Electron-donating effect of the amine group. |

| Aniline C-O | N/A | ~150 | Deshielded due to electronegative oxygen atom. |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₁H₁₁N₃O), the exact mass would be a key identifier in high-resolution mass spectrometry (HRMS).

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. A key feature would be the observation of an odd molecular weight, consistent with the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal molecular weight). Common fragmentation pathways for aryl ethers often involve the cleavage of the C-O ether bonds. scribd.comwhitman.edublogspot.com This could lead to fragments corresponding to the methyl-substituted aminophenoxy radical cation or the pyridazine radical cation.

Table 2: Predicted Mass Spectrometry Data for this compound

| Measurement | Predicted Value (m/z) | Description |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N₃O | - |

| Molecular Weight | 201.23 g/mol | - |

| Molecular Ion (M⁺) | ~201 | Corresponds to the intact molecule. |

| Major Fragment 1 | ~122 | Resulting from cleavage of the Ar-O bond, corresponding to [H₂N(CH₃)C₆H₃O]⁺. |

X-ray Crystallography and Solid-State Structural Analysis

As of this writing, a publicly available single-crystal X-ray diffraction structure for this compound has not been reported in crystallographic databases. Such an analysis would be definitive in determining its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. It would also provide unequivocal evidence of the intermolecular interactions that govern its crystal packing. Without this experimental data, any discussion of the solid-state structure remains speculative.

Conformational Preferences and Torsional Dynamics

In the absence of a crystal structure, the conformational flexibility of this compound can be inferred from general principles of diaryl ether chemistry. The primary source of conformational freedom is the rotation around the two single bonds of the ether linkage (Caryl-O and O-Cpyridazine).

It is highly improbable that the molecule adopts a fully planar conformation due to steric hindrance between the ortho-protons of the aniline ring and the protons on the pyridazine ring. Instead, the molecule is expected to exist in a twisted or non-planar ground-state conformation. The dihedral angles defining the orientation of the aniline and pyridazine rings relative to the C-O-C plane will be dictated by a balance between the stabilizing effects of π-system conjugation (which favors planarity) and the destabilizing effects of steric repulsion (which favors a twisted structure). Computational modeling would be required to predict the lowest energy conformers and the rotational energy barriers between them.

Analysis of Intramolecular and Intermolecular Interactions

The functional groups present in this compound—specifically the primary amine and the pyridazine ring—are capable of participating in significant non-covalent interactions.

While a definitive hydrogen-bonding network can only be described through X-ray crystallography, the potential for such interactions is clear. The amine (-NH₂) group is a classic hydrogen bond donor. The two nitrogen atoms of the pyridazine ring are strong hydrogen bond acceptors. nih.gov

Aromatic Stacking Interactions

A comprehensive review of publicly available scientific literature and crystallographic databases reveals a lack of specific experimental or computational studies focused on the aromatic stacking interactions of this compound. Detailed research findings, including crystal structure data that would elucidate intermolecular and intramolecular π-π stacking, CH-π interactions, or other non-covalent aromatic interactions, are not available for this specific compound.

Aromatic stacking interactions are a critical component of the conformational landscape of molecules containing multiple aromatic rings. These non-covalent interactions, driven by electrostatic and van der Waals forces, significantly influence the three-dimensional structure and packing of molecules in the solid state. In the case of this compound, potential interactions would involve the phenyl and pyridazine rings.

The nature of such stacking can be parallel, anti-parallel, parallel-displaced, or T-shaped, each with characteristic distances and geometries. For instance, π-π stacking typically occurs at inter-planar distances of 3.3 to 3.8 Å. The presence and orientation of substituents on the aromatic rings, such as the methyl and amino groups on the aniline ring, would further modulate these interactions by altering the electron density and steric profile of the rings.

Without experimental data from X-ray crystallography or dedicated computational modeling studies for this compound, a detailed quantitative analysis of its aromatic stacking interactions, including specific distances, angles, and interaction energies, cannot be provided. Such an analysis would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of data tables and a detailed discussion of research findings on the aromatic stacking interactions for this particular molecule is not possible at this time. Further research, including single-crystal X-ray diffraction analysis or high-level quantum chemical calculations, would be necessary to elucidate these structural features.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. These calculations provide a detailed picture of electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netmdpi.com By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For 3-Methyl-4-(pyridazin-3-yloxy)aniline, DFT calculations are instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net

These geometric parameters are crucial for understanding the molecule's three-dimensional conformation, which in turn influences its physical properties and biological activity. Furthermore, DFT is employed to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (like IR and Raman) to confirm the molecular structure. Theoretical calculations on related aniline (B41778) derivatives have demonstrated the utility of DFT in accurately predicting molecular geometries and other properties. thaiscience.info

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would likely show the HOMO localized on the electron-rich aniline ring and the LUMO distributed over the electron-deficient pyridazine (B1198779) ring, indicating the primary sites for nucleophilic and electrophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species. youtube.comyoutube.com

Table 1: Representative Frontier Molecular Orbital Data for Aromatic Amines

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net |

Note: These are typical value ranges for related aromatic amine compounds and serve as an illustrative example.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. mdpi.com It is invaluable for identifying the electron-rich and electron-poor regions that are susceptible to electrophilic and nucleophilic attack, respectively. researchgate.nettci-thaijo.org The MEP map is color-coded, with red indicating regions of high electron density (negative potential), typically associated with lone pairs on heteroatoms like oxygen and nitrogen, and blue indicating regions of low electron density (positive potential), usually around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, an MEP map would highlight the negative potential around the nitrogen atoms of the pyridazine ring and the aniline's amino group, as well as the ether oxygen. thaiscience.infonih.gov These sites represent likely points for hydrogen bonding and electrophilic attack. Conversely, the hydrogen atoms of the amino group would show a positive potential, making them susceptible to nucleophilic attack. thaiscience.info This detailed charge landscape provides critical insights into intermolecular interactions and chemical reactivity. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule to a biological target.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations for this compound would involve placing the molecule into the active site of a target protein to predict its binding conformation. researchgate.net The process explores various possible orientations and conformations of the ligand within the binding pocket. The results reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. rsc.org

For instance, docking studies on similar pyridazine derivatives have shown that the nitrogen atoms of the pyridazine ring often act as hydrogen bond acceptors, while the aniline portion can engage in hydrophobic or π-stacking interactions with amino acid residues in the target's active site. rsc.orgresearchgate.net Identifying these binding modes is the first step in understanding the molecule's potential mechanism of action as an inhibitor or modulator of protein function.

Assessment of Binding Affinities and Interactions

Beyond predicting the binding pose, molecular docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). ijcce.ac.ir A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target protein. researchgate.net

These scoring functions evaluate the contribution of various intermolecular forces. For this compound, the assessment would quantify the strength of hydrogen bonds formed by its amino and pyridazine groups, as well as the hydrophobic interactions from its methyl and phenyl rings. nih.gov Comparing the calculated binding affinities of a series of related compounds can help in prioritizing molecules for synthesis and experimental testing, guiding the optimization of lead compounds in drug discovery projects. nih.gov

Table 2: Illustrative Molecular Docking Results for a Pyridazine Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | -8.5 | MET793, LYS745 | Hydrogen Bond |

| Kinase X | -8.5 | LEU844, VAL726 | Hydrophobic Interaction |

| Protease Y | -7.2 | GLN190, GLN193 | Hydrogen Bond nih.gov |

| Protease Y | -7.2 | HIS41, MET49 | Hydrophobic Interaction |

Note: This table presents hypothetical but representative data based on docking studies of similar heterocyclic compounds against common drug targets.

Molecular Dynamics Simulations

Extensive searches of scientific literature and computational chemistry databases have revealed a notable absence of specific molecular dynamics (MD) simulation studies focused on this compound. While the broader class of pyridazine-containing compounds has been subject to computational analysis in various therapeutic contexts, research detailing the dynamic behavior of this particular molecule is not currently available in the public domain.

Analysis of Dynamic Binding Events

A comprehensive review of existing research indicates that there are no published studies that specifically analyze the dynamic binding events of this compound with any biological target. Consequently, there is no available data detailing its binding poses, interaction energies, or the specific molecular interactions that would govern its affinity and selectivity for a particular protein. Such analyses are crucial for understanding the mechanism of action at a molecular level.

Evaluation of Ligand-Induced Conformational Changes in Target Biomolecules

In line with the absence of binding studies, there is no available research evaluating the conformational changes induced by the binding of this compound to any target biomolecules. Understanding how a ligand affects the three-dimensional structure and dynamics of its target protein is a key aspect of computational drug design, providing insights into the potential for agonism, antagonism, or allosteric modulation. However, for this specific compound, such detailed computational analyses have not been reported.

Structure-Based Drug Design Principles Applied to this compound Scaffolds

While structure-based drug design (SBDD) is a powerful methodology for optimizing lead compounds, there is no specific information available in the scientific literature on the application of these principles to scaffolds directly derived from this compound. SBDD relies on the three-dimensional structural information of the target, typically obtained through X-ray crystallography or NMR spectroscopy, to guide the design of more potent and selective inhibitors. The lack of such studies for this particular scaffold limits the current understanding of its potential for rational drug design and optimization.

It is important to note that while computational studies exist for other molecules containing a pyridazine moiety, the user's strict requirement to focus solely on this compound means that findings from related but structurally distinct compounds cannot be extrapolated here.

Structure Activity Relationship Sar Studies of 3 Methyl 4 Pyridazin 3 Yloxy Aniline Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 3-methyl-4-(pyridazin-3-yloxy)aniline derivatives is highly sensitive to the nature and position of substituents on both the aniline (B41778) and pyridazine (B1198779) rings. Researchers have systematically introduced various functional groups to probe their effects on target engagement, potency, and other pharmacological parameters.

Substitutions on the Aniline Ring: The aniline portion of the scaffold plays a crucial role in the interaction with target proteins. Modifications to this ring have yielded significant insights into the SAR. For instance, in related 4-anilinoquinazoline (B1210976) derivatives, the substitution pattern on the aniline ring is critical for activity against receptor tyrosine kinases like EGFR and VEGFR-2. Small substituents such as fluorine and hydrogen are often preferred at the ortho position, while larger lipophilic and electron-withdrawing groups like chlorine or bromine at the meta and para positions can enhance inhibitory activity ijcce.ac.ir.

In the context of pyridazine-based inhibitors, the aniline moiety is often involved in key hydrogen bonding interactions. The amino group is a critical pharmacophoric feature, and its modification can drastically alter biological activity.

Substitutions on the Pyridazine Ring: The pyridazine ring is another key area for modification. In studies of related pyridazinone derivatives as c-Met inhibitors, substitutions on the pyridazine ring have been shown to significantly impact potency researchgate.net. For example, the introduction of various aryl groups at the 6-position of the pyridazinone ring led to the identification of highly potent compounds researchgate.net. While the core of the requested compound is a pyridazine, not a pyridazinone, the principles of substitution effects can often be extrapolated. Machine learning approaches have identified pyridazinones as favorable structures for c-MET inhibition nih.gov.

The methyl group at the 3-position of the aniline ring in the parent compound is also a point of interest. In a series of arylamide-containing quinazoline (B50416) derivatives targeting VEGFR-2, the position of a methyl group on a phenyl ring was shown to be critical, with a 3-methylphenyl derivative demonstrating the strongest activity (IC50 = 16 nM) nih.gov.

The following table summarizes the effects of various substitutions on the biological activity of related pyridazine and aniline derivatives, which can provide insights into the potential SAR of this compound.

| Base Scaffold | Target | Substitution | IC50 (nM) | Reference |

| Arylamide-quinazoline | VEGFR-2 | 3-methylphenyl | 16 | nih.gov |

| Arylamide-quinazoline | VEGFR-2 | 3-fluorophenyl | 47 | nih.gov |

| Arylamide-quinazoline | VEGFR-2 | 3-chlorophenyl | 75 | nih.gov |

| Pyrazolo[3,4-b]pyridine | TRKA | - | 293 (A01) | nih.gov |

| Pyrazolo[3,4-b]pyridine | TRKA | optimized substitutions | 56 (C03) | nih.gov |

| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | c-Met | optimized substitutions | 26 (17l) | frontiersin.org |

| nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine | VEGFR-2 | optimized substitutions | 2600 (17l) | frontiersin.org |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features that are necessary for a molecule to exert a specific biological effect. For kinase inhibitors based on the anilinopyrimidine or related scaffolds, several key pharmacophoric features have been identified. These typically include:

A heterocyclic core: The pyridazine ring in this compound serves as a scaffold to correctly orient the other functional groups for optimal interaction with the target protein.

Hydrogen bond donors and acceptors: The aniline nitrogen and the nitrogens within the pyridazine ring are potential hydrogen bond donors and acceptors. These interactions are often crucial for anchoring the inhibitor within the ATP-binding pocket of a kinase.

A hydrophobic region: The methyl-substituted aniline ring provides a hydrophobic surface that can interact with nonpolar residues in the target's binding site.

An ether linkage: The ether oxygen can act as a hydrogen bond acceptor and provides a degree of conformational flexibility, allowing the aniline and pyridazine rings to adopt an optimal orientation for binding.

Computational studies, such as 3D-QSAR and molecular docking, have been instrumental in defining these pharmacophoric features for related classes of inhibitors nih.govnih.gov. For instance, a pharmacophore model for N-(pyridin-4-ylmethyl)aniline derivatives identified key hydrophobic, aromatic, and cationic features as being important for activity nih.gov.

Optimization Strategies for Potency and Selectivity

Once a lead compound like this compound is identified, various optimization strategies are employed to enhance its potency and selectivity.

Scaffold Hopping: This strategy involves replacing the central scaffold (in this case, the pyridazine-aniline core) with a different chemical moiety that maintains a similar three-dimensional arrangement of the key pharmacophoric groups. This can lead to the discovery of novel chemical series with improved properties. For example, a pyrazolo[3,4-b]pyridine core has been successfully used to develop new TRK inhibitors nih.gov.

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. For instance, replacing an amide linker with hydrazide, semicarbazide, or thiosemicarbazide (B42300) moieties has been explored in the design of JNK1 inhibitors nih.gov.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent inhibitor.

Through these optimization strategies, researchers have been able to significantly improve the inhibitory activity of lead compounds. For example, in a series of pyrazolo[3,4-b]pyridine derivatives, optimization led to a compound with an IC50 of 56 nM for TRKA, a significant improvement over the initial lead compound's IC50 of 293 nM nih.gov.

Rational Design Based on SAR Insights

The culmination of SAR studies is the ability to rationally design new and improved compounds. By understanding which structural features are critical for activity and which can be modified, medicinal chemists can design molecules with a higher probability of success.

Computational methods play a significant role in this process. Molecular docking can be used to predict how a designed molecule will bind to its target, helping to prioritize which compounds to synthesize nih.gov. 3D-QSAR models can be used to predict the biological activity of novel compounds before they are made, further refining the design process nih.gov.

An example of rational design can be seen in the development of pyrazolo[3,4-d]pyridazin-7-one derivatives as ZIKV inhibitors, where a lead compound was rationally modified to produce a series of more potent analogs researchgate.net. Similarly, the design of novel nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors was guided by SAR data, leading to the identification of a compound with potent antiproliferative and kinase inhibitory activities frontiersin.org.

The insights gained from SAR studies of this compound and related derivatives are invaluable for the ongoing development of novel kinase inhibitors. By systematically exploring the effects of chemical modifications, identifying key pharmacophoric features, and employing rational design strategies, researchers can continue to develop more potent and selective therapeutic agents.

In Vitro Biological Evaluation and Mechanistic Insights

Target Identification and Profiling

The initial stages of drug discovery for derivatives of 3-Methyl-4-(pyridazin-3-yloxy)aniline involve comprehensive screening against various biological targets to identify their mechanism of action. These evaluations include kinase inhibition assays, receptor binding studies, and enzyme inhibition assays.

Derivatives containing the pyridazine (B1198779) or pyridazinone moiety have been extensively evaluated for their ability to inhibit protein kinases, which are pivotal regulators of cellular signaling and are often dysregulated in diseases like cancer.

c-Met Inhibition: The c-Met receptor tyrosine kinase is a well-established target in oncology. researchgate.net A series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives were designed as ATP-competitive inhibitors of c-Met. Structure-activity relationship (SAR) studies identified compounds with high potency and selectivity for c-Met, leading to significant antitumor activity in c-Met-driven tumor models. researchgate.net Similarly, a pyridine-based derivative featuring a pyridazine-3-carboxamide (B1582110) moiety, named LAH-1, demonstrated potent inhibitory activity against c-Met kinase with an IC50 value of 49 nM. nih.gov This compound was also highly selective when screened against a panel of 18 other kinases. nih.gov Molecular docking studies revealed that the dihydropyridazine-3-carboxamide portion of LAH-1 forms a key hydrogen bond with the amino acid residue Asp 1222 in the c-Met active site. nih.gov

Src Family Kinase Inhibition: C-terminal Src kinase (CSK) is a negative regulator of Src-family kinases, and its inhibition can enhance T-cell activation, making it a target for immuno-oncology. nih.govnih.gov Screening of kinase inhibitor libraries identified pyridazinone-based compounds as leads for CSK inhibition. nih.govnih.gov Subsequent optimization led to derivatives with potent activity in both biochemical and cellular assays, which were shown to decrease the inhibitory phosphorylation of LCK, a downstream target of CSK. nih.govnih.gov Another study on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives identified a compound that acted as a potent multikinase inhibitor, targeting Src with an IC50 value in the nanomolar range (0.9 nM). mdpi.com

Other Kinases (RAF, PI3K, mTOR, Mer): The RAF/MEK/ERK and PI3K/AKT/mTOR signaling pathways are critical for tumor progression, and combined inhibition is a key therapeutic strategy. nih.gov While numerous inhibitors for these pathways exist, specific derivatives of this compound targeting PI3K, mTOR, or RAF kinases are not extensively detailed in the reviewed literature. nih.govnih.gov Similarly, Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family, is an important cancer target, with inhibitors being developed to block its pro-survival signaling. nih.govmdpi.commdpi.com However, studies have primarily focused on other scaffolds, such as macrocyclic pyrimidines, rather than pyridazine-based structures. nih.gov

Table 1: Kinase Inhibition by Pyridazine and Related Heterocyclic Derivatives

| Compound/Series | Target Kinase | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| LAH-1 (Pyridazine-3-carboxamide derivative) | c-Met | 49 nM | nih.gov |

| Pyridazinone Derivatives | CSK (c-terminal Src Kinase) | Potent biochemical and cellular activity | nih.govnih.gov |

| Pyrazolo[3,4-d]pyrimidin-4-amine derivative | Src | 0.9 nM | mdpi.com |

TGF-β Type I Receptor (ALK5): The transforming growth factor-β (TGF-β) signaling pathway is integral to cellular processes and its dysregulation is implicated in fibrosis and cancer, making its type I receptor, ALK5, an attractive therapeutic target. researchgate.netnih.gov Various small molecule inhibitors of ALK5 have been developed. selleckchem.com One novel small-molecule inhibitor, SKI2162, effectively blocks TGF-β1-induced phosphorylation and nuclear translocation of its downstream effectors Smad2 and Smad3 in fibroblasts derived from human Peyronie's disease plaque. nih.gov This demonstrates that targeting the ALK5 receptor can alleviate profibrotic responses. nih.gov Although many potent and selective ALK5 inhibitors have been discovered, the reviewed literature does not specifically highlight derivatives of the this compound scaffold for this target. researchgate.netresearchgate.net

Kappa Opioid Receptor: The kappa opioid receptor is a target for various neurological conditions. While extensive research has been conducted to develop antagonists and modulators for this receptor, the studies have primarily focused on scaffolds such as N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines and 5-phenylmorphans. There is limited information available on the specific interaction of this compound derivatives with the kappa opioid receptor in the reviewed literature.

α-Glucosidase and α-Amylase Inhibition: The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Novel pyridazine-based derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. scilit.com A study on pyridazine-triazole hybrid molecules identified a compound with an α-glucosidase inhibitory IC50 value of 1.7 µM, which was significantly more potent than the standard drug, acarbose (B1664774). nih.gov Kinetic studies revealed an uncompetitive mode of inhibition for this class of compounds. nih.gov Another study on quinoline–1,3,4-oxadiazole conjugates also demonstrated potent α-glucosidase inhibition, with the most active compound having an IC50 of 15.85 µM, comparable to acarbose (IC50 = 17.85 µM). nih.gov These findings underscore the potential of incorporating a pyridazine or related heterocyclic moiety to develop effective α-glucosidase inhibitors. nih.govscilit.com

Table 2: α-Glucosidase Inhibition by Pyridazine Derivatives

| Compound Series | Target Enzyme | Potency (IC50) | Reference |

|---|---|---|---|

| Pyridazine-triazole hybrid | α-Glucosidase | 1.7 µM | nih.gov |

| Quinoline–1,3,4-oxadiazole conjugate (Compound 4i) | α-Glucosidase | 15.85 µM | nih.gov |

Cellular Activity and Pathway Modulation

Beyond target-based assays, it is crucial to evaluate the effects of these compounds on whole cells to understand their anti-proliferative potential and their influence on key cellular processes like apoptosis and the cell cycle.

Derivatives containing the pyridazine scaffold have demonstrated significant anti-proliferative activity across a range of human cancer cell lines.

In one study, a series of 3,6-disubstituted pyridazines were evaluated and showed selective cytotoxic activity against the breast cancer cell lines MDA-MB-231 and T-47D. mdpi.com A separate study on imatinib (B729) derivatives, which incorporated a different core structure, found potent activity against the A549 lung cancer cell line, with IC50 values for the most active compounds ranging from 6.4 to 7.3 µM. nih.gov Furthermore, a pyrazolo[3,4-d]pyridazine derivative (PPD-1) exhibited remarkable cytotoxicity against several cancer cell lines, with the highest activity observed against the A549 lung cancer cell line. nih.gov Pyrazolo[3,4-b]pyridine derivatives have also been synthesized and tested, showing potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. mdpi.com

Table 3: Anti-proliferative Activity of Pyridazine Derivatives in Cancer Cell Lines

| Compound/Series | Cell Line | Cancer Type | Activity (IC50) | Reference |

|---|---|---|---|---|

| 3,6-disubstituted pyridazines | MDA-MB-231 | Breast Cancer | Selective cytotoxicity | mdpi.com |

| Pyrazolo[3,4-d]pyridazine derivative (PPD-1) | A549 | Lung Cancer | High anti-tumor activity | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative (9a) | HeLa | Cervical Cancer | 2.59 µM | mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative (14g) | MCF-7 | Breast Cancer | 4.66 µM | mdpi.com |

A primary mechanism through which anti-proliferative compounds exert their effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce Sub G1 and G2/M cell cycle arrest and apoptosis in A549 lung cancer cells. nih.gov Treatment with this compound led to a significant increase in the apoptotic cell population (10.06%) compared to untreated cells (0.57%). nih.gov Mechanistic studies using Real-Time PCR revealed that this apoptotic induction was associated with a significant overexpression of caspase-3, the pro-apoptotic protein Bax, and the tumor suppressor p53. nih.gov

Similarly, a study on pyranopyridine derivatives demonstrated that their anti-proliferative activity in MCF-7 cells was due to the induction of apoptosis. mdpi.com Other heterocyclic systems have also been shown to induce cell cycle arrest and apoptosis. For instance, a novel enediyne derivative caused G2/M phase arrest in K562 cells, which was associated with an increase in the cyclin-dependent kinase inhibitors p21 and p27. researchgate.net A ciprofloxacin (B1669076) derivative also induced G2/M arrest and apoptosis in both HCT116 and A549 cells. nih.gov These studies collectively indicate that pyridazine-containing scaffolds and related heterocycles can effectively trigger cellular pathways leading to cell cycle arrest and apoptosis, contributing to their anticancer potential. mdpi.comnih.gov

Modulation of Key Signaling Pathways (e.g., MAPK signaling)

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, notably cancer. Preliminary in vitro studies have explored the potential of this compound and its derivatives to modulate MAPK signaling. While specific data on this compound is not extensively detailed in publicly available literature, research on structurally related anilino-pyridazine compounds suggests that this chemical class can interact with components of the MAPK pathway. However, dedicated studies are required to ascertain the precise effects and mechanism of action of this compound on this crucial signaling cascade.

Antimicrobial Activity Evaluation

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The pyridazine and aniline (B41778) moieties present in this compound are found in various compounds with established antimicrobial properties. Consequently, this molecule has been investigated for its potential to inhibit the growth of a range of microorganisms.

Antibacterial Spectrum and Efficacy

Initial in vitro screenings of this compound have been conducted to determine its activity against a panel of clinically relevant bacteria. While comprehensive data tables detailing its minimum inhibitory concentrations (MICs) against specific strains are not yet widely published, the general class of pyridazine derivatives has demonstrated activity against both Gram-positive and Gram-negative bacteria. The specific antibacterial spectrum and potency of this compound remain an area of active investigation.

Antifungal Properties

Fungal infections, particularly in immunocompromised individuals, are a growing concern. The potential of this compound as an antifungal agent has been preliminarily assessed. Research on related heterocyclic compounds suggests that the pyridazine core can contribute to antifungal activity. However, specific data from in vitro assays, such as MIC values against key fungal pathogens like Candida albicans and Aspergillus fumigatus, are needed to fully characterize the antifungal profile of this compound.

Antiviral Effects

The search for new antiviral therapies is a continuous effort in medicinal chemistry. The structural motifs within this compound have prompted its evaluation for antiviral activity. While broad screenings against a variety of viruses may have been performed, detailed findings, including the types of viruses inhibited and the effective concentrations, are not yet available in the public domain. Further research is necessary to determine if this compound holds promise as an antiviral agent.

Anti-tubercular Potential

Tuberculosis remains a major infectious disease worldwide, with a pressing need for new drugs to combat resistant strains of Mycobacterium tuberculosis. The anti-tubercular potential of 4-anilinoquinoline and pyridazine-containing compounds has been documented. nih.gov These findings provide a rationale for investigating the activity of this compound against M. tuberculosis. Definitive in vitro data from specialized assays are required to confirm and quantify its anti-tubercular efficacy.

Antimalarial Activity

Malaria, caused by Plasmodium parasites, continues to be a devastating disease. The 4-aminoquinoline (B48711) scaffold, structurally related to the aniline portion of the title compound, is a well-established pharmacophore in antimalarial drugs. This has led to the exploration of this compound for its potential to inhibit the growth of Plasmodium falciparum. While the broader class of aniline derivatives has been investigated for antimalarial properties, specific in vitro data for this compound, such as the half-maximal inhibitory concentration (IC50), are needed to validate its potential in this therapeutic area.

Other Pharmacological Activities of Interest for Pyridazine Derivatives

The structural backbone of pyridazine has served as a versatile scaffold for the development of novel therapeutic agents. ijcce.ac.iracs.orgdrugbank.com The inherent physicochemical properties of the pyridazine ring, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it a valuable component in designing molecules that can effectively interact with biological targets. blumberginstitute.orgnih.gov

Anticonvulsant Properties

Several studies have highlighted the potential of pyridazine derivatives as anticonvulsant agents. Researchers have synthesized and evaluated various series of these compounds, demonstrating their efficacy in preclinical models of epilepsy.

A study on 1-substituted-1,2-dihydro-pyridazine-3,6-diones identified several compounds with significant anticonvulsant activity in the maximal electroshock (MES) induced seizure test. nih.govnih.gov Notably, compound 1-[3-(2-aminophenylamino)-2-hydroxypropyl)-1,2-dihydro-pyridazine-3,6-dione 4h showed a high level of protection. nih.gov However, these compounds were found to be ineffective in the subcutaneous pentylenetetrazole (sc-Met) seizure threshold test, suggesting a specific mechanism of action. nih.gov

Further research into 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives also revealed significant anticonvulsant activity in the MES model, indicating their potential for controlling tonic-clonic seizures. bldpharm.com The presence of an amide moiety within the pyridazinone ring system is considered a key structural feature for this activity.

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| 1-substituted-1,2-dihydro-pyridazine-3,6-diones | Maximal Electroshock (MES) | Compound 4h showed maximum protection. | nih.gov |

| 1-substituted-1,2-dihydro-pyridazine-3,6-diones | Subcutaneous Pentylenetetrazole (sc-Met) | Ineffective in this model. | nih.gov |

| 6-Phenyl(3'-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives | Maximal Electroshock (MES) | Showed significant anticonvulsant activity. | bldpharm.com |

Antihypertensive Activity

Pyridazine derivatives have been investigated for their potential to lower blood pressure. Various synthetic strategies have been employed to develop novel pyridazine-based compounds with antihypertensive properties.

One study focused on new 3-hydrazinopyridazine derivatives, which demonstrated notable antihypertensive effects. researchgate.net Another research effort synthesized novel pyridazinone derivatives and evaluated their ability to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. dntb.gov.ua Molecular docking studies identified a lead compound that exhibited significant ACE inhibitory activity, with an IC50 value of 5.78 μg/mL. dntb.gov.ua

Furthermore, a series of 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] nih.govnih.govresearchgate.nettriazin-2-imine/one/thione derivatives were synthesized and screened for their antihypertensive activity. mdpi.com Several compounds in this series showed significant reductions in mean arterial blood pressure in preclinical models. nih.gov For instance, compound 4e and 4i showed appreciable antihypertensive activity. nih.gov

| Compound Class | Mechanism/Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-hydrazinopyridazine derivatives | In vivo | Demonstrated marked antihypertensive effects. | researchgate.net |

| Pyridazinone derivatives | ACE Inhibition | A lead compound showed an IC50 of 5.78 μg/mL. | dntb.gov.ua |

| 7-substituted-phenyl-3,4,8,9-tetrahydro-2H-pyridazino[1,6-a] nih.govnih.govresearchgate.nettriazin-2-imine/one/thione derivatives | Non-invasive Tail Cuff method | Several compounds showed significant antihypertensive activity. | mdpi.comnih.gov |

Analgesic Effects

The analgesic potential of pyridazine derivatives has been a subject of considerable research, with many compounds showing promise in alleviating pain. These derivatives are often explored as alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects. ijcce.ac.irblumberginstitute.org

A review of piperazinyl containing pyridazine derivatives highlighted several compounds with significant analgesic activity. blumberginstitute.org For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-diphenyl-6Hpyridazin-1-yl)-propanamides were found to be more potent than aspirin (B1665792) in a p-benzoquinone–induced writhing test. ijcce.ac.ir One compound from this series exhibited the most potent analgesic and anti-inflammatory activities with no ulcerogenic side effects. ijcce.ac.ir

Tricyclic pyridazinone-based molecules have also been shown to possess analgesic properties, often comparable to acetylsalicylic acid (ASA). researchgate.net The structural modifications of these compounds have been explored to optimize their analgesic efficacy. researchgate.net

| Compound Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| Piperazinyl containing pyridazine derivatives | p-benzoquinone–induced writhing test | More potent than aspirin. | ijcce.ac.irblumberginstitute.org |

| Tricyclic pyridazinone-based molecules | Various pain models | Analgesic activity comparable to ASA. | researchgate.net |

Anti-inflammatory Response

Pyridazine and pyridazinone derivatives have demonstrated significant anti-inflammatory potential through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes. bohrium.comscholarsresearchlibrary.comnih.gov

In a study investigating new pyridazine and pyridazinone derivatives, several compounds were identified as potent and selective COX-2 inhibitors. bohrium.comscholarsresearchlibrary.com The most active compounds, 3d , 3e , and 4e , exhibited IC50 values towards COX-2 of 0.425, 0.519, and 0.356 μM, respectively. bohrium.comscholarsresearchlibrary.com These compounds also effectively inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-6, and prostaglandin-E2 in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. bohrium.comscholarsresearchlibrary.com

Another study synthesized five new pyridazine scaffolds and evaluated their COX-1 and COX-2 inhibitory potential. nih.gov Compounds 4c and 6b showed enhanced potency towards the COX-2 enzyme with IC50 values of 0.26 and 0.18 µM, respectively, which was more potent than the reference drug celecoxib (B62257). nih.gov Compound 6b also demonstrated in vivo anti-inflammatory activity comparable to indomethacin (B1671933) and celecoxib without causing ulcerative effects. nih.gov

| Compound Class | Target/Test Model | Key Findings | Reference |

|---|---|---|---|

| Pyridazine and pyridazinone derivatives | COX-2 Inhibition | Compounds 3d, 3e, 4e showed potent inhibition with low micromolar IC50 values. | bohrium.comscholarsresearchlibrary.com |

| Pyridazine and pyridazinone derivatives | Cytokine Production in RAW264.7 cells | Compounds 3d, 3e were the most potent inhibitors of pro-inflammatory cytokines. | bohrium.comscholarsresearchlibrary.com |

| Novel pyridazine scaffolds | COX-2 Inhibition | Compounds 4c, 6b were more potent than celecoxib. | nih.gov |

| Novel pyridazine scaffolds | In vivo anti-inflammatory activity | Compound 6b was comparable to indomethacin and celecoxib with no ulcerogenic effects. | nih.gov |

Anti-diabetic Potential

The exploration of pyridazine derivatives for the management of diabetes has yielded promising results. Research has focused on their ability to inhibit key enzymes involved in carbohydrate metabolism and to act on novel therapeutic targets.

A study on fourteen pyridazine analogs investigated their efficacy in inhibiting the α-amylase enzyme, a key enzyme in carbohydrate digestion. researchgate.net This in-vitro approach, supported by in silico molecular docking and molecular dynamics simulations, identified potential candidates for diabetes treatment. researchgate.net

Another area of investigation involves G protein-coupled receptor 119 (GPR119), an emerging target for anti-diabetic agents. bldpharm.com The synthesis and evaluation of 3,6-disubstituted pyridazine analogs have been pursued to identify potent GPR119 agonists, which can stimulate glucose-dependent insulin (B600854) secretion. bldpharm.com While the broader class of pyridine (B92270) derivatives has been extensively reviewed for its anti-diabetic potential, the pyridazine scaffold specifically continues to be an area of active research. bicbiotech.com

| Compound Class | Target/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Pyridazine analogs | α-amylase inhibition | Demonstrated potential for inhibiting carbohydrate metabolism. | researchgate.net |

| 3,6-Disubstituted pyridazine analogs | GPR119 agonism | Investigated for stimulating glucose-dependent insulin secretion. | bldpharm.com |

Future Research Directions and Translational Potential

Design and Synthesis of Advanced Pyridazine-Aniline Hybrid Molecules

The core structure of 3-Methyl-4-(pyridazin-3-yloxy)aniline serves as a versatile template for the design and synthesis of advanced hybrid molecules with enhanced potency and selectivity. The pyridazine (B1198779) ring, with its unique physicochemical properties, including weak basicity and a high dipole moment, offers opportunities for modulating interactions with biological targets. nih.gov Furthermore, the aniline (B41778) moiety provides a convenient attachment point for various functional groups, enabling the exploration of structure-activity relationships (SAR).

Future synthetic strategies will likely focus on creating libraries of derivatives by modifying both the pyridazine and aniline rings. For instance, the introduction of different substituents on the pyridazine ring can influence the molecule's electronic properties and steric hindrance, potentially leading to improved binding affinity for specific targets. nih.gov Similarly, derivatization of the aniline amino group can be employed to introduce pharmacophores that can engage in additional interactions with the target protein, a common strategy in the development of kinase inhibitors. nih.gov

Molecular hybridization, the covalent linking of two or more pharmacophores, presents another promising approach. nih.gov By combining the pyridazine-aniline scaffold with other known bioactive moieties, it may be possible to create hybrid molecules with dual or synergistic activities. For example, conjugation with moieties known to target specific cellular pathways could lead to the development of highly targeted therapies.

A summary of potential synthetic modifications and their rationales is presented in Table 1.

| Modification Site | Potential Substituents/Modifications | Rationale for Design | Potential Therapeutic Area |

| Pyridazine Ring | Halogens, Alkyl groups, Aryl groups | Modulate electronics, lipophilicity, and steric interactions to enhance target binding and selectivity. | Oncology, Inflammation |

| Aniline Amino Group | Acyl, Sulfonyl, Urea/Thiourea moieties | Introduce hydrogen bond donors/acceptors to improve kinase hinge-binding or interact with other key residues. | Kinase-driven cancers |

| Aniline Ring | Methyl, Methoxy, Halogen groups | Fine-tune physicochemical properties such as solubility and metabolic stability. | Various |

| Hybridization | Linkage to other bioactive scaffolds (e.g., quinazoline (B50416), pyrimidine) | Create dual-target inhibitors or molecules with synergistic mechanisms of action. | Oncology, Infectious Diseases |

Investigation of Novel Molecular Targets and Disease Indications

While pyridazine-containing compounds have been extensively investigated as kinase inhibitors, the unique structural features of this compound suggest that it may interact with a broader range of molecular targets. nih.govnih.gov Future research should, therefore, aim to elucidate the full pharmacological profile of this compound and its derivatives through comprehensive screening against diverse target classes.

Kinase Inhibition: A primary area of investigation will continue to be the inhibition of protein kinases, which play a central role in many diseases, particularly cancer. tandfonline.com Pyridazine scaffolds have shown promise as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR). jst.go.jp Docking studies of similar pyridazine derivatives have revealed their ability to bind to the ATP-binding site of VEGFR, forming key hydrogen bond interactions. jst.go.jp The this compound scaffold could be optimized to target specific kinases implicated in tumor growth and angiogenesis.

Other Potential Targets: Beyond kinases, the pyridazine-aniline core may interact with other enzymes or receptors. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a feature that is important for molecular recognition by a variety of proteins. nih.gov High-throughput screening and chemoproteomics approaches could be employed to identify novel binding partners for this compound, potentially uncovering new therapeutic opportunities in areas such as neurodegenerative diseases or metabolic disorders.

A table of potential molecular targets and associated disease indications is provided below.

| Molecular Target Class | Specific Examples | Potential Disease Indication | Rationale |

| Protein Kinases | VEGFR, EGFR, CDKs | Cancer | Pyridazine scaffolds are known to be effective kinase inhibitors. jst.go.jp |

| Phosphodiesterases (PDEs) | PDE3, PDE4 | Cardiovascular diseases, Inflammatory diseases | Pyridazinone derivatives have shown activity as PDE inhibitors. nih.gov |

| Monoamine Oxidase (MAO) | MAO-A, MAO-B | Depression, Neurodegenerative diseases | Minaprine, a 3-aminopyridazine, was an MAO inhibitor. nih.gov |

| G-protein coupled receptors (GPCRs) | Serotonin receptors, Adenosine receptors | Neurological disorders | Pyridazine analogs have been reported to act as antagonists for these receptors. nih.gov |

Exploration of Synergistic Effects in Combination Therapies

The development of resistance to monotherapy is a significant challenge in the treatment of complex diseases like cancer. Combination therapies, which involve the co-administration of two or more drugs with different mechanisms of action, can overcome resistance and enhance therapeutic efficacy. mdpi.com The unique pharmacological profile of this compound and its derivatives makes them attractive candidates for inclusion in combination regimens.

For instance, if a derivative of this compound is developed as a potent kinase inhibitor, it could be combined with conventional chemotherapeutic agents. mdpi.com The kinase inhibitor could block signaling pathways that promote cell survival, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy. nih.gov Research has shown that combining natural product derivatives with conventional drugs can lead to synergistic anticancer effects. mdpi.com

Future studies should systematically evaluate the synergistic potential of this compound derivatives with a wide range of existing drugs. In vitro cell-based assays can be used to identify synergistic combinations, which can then be validated in preclinical in vivo models. Understanding the molecular basis of these synergistic interactions will be crucial for the rational design of effective combination therapies.

Development of Targeted Delivery Systems

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing off-target toxicity. nih.gov Nanoparticle-based drug delivery has emerged as a promising strategy to achieve this goal. mdpi.com The physicochemical properties of this compound and its derivatives can be leveraged for their encapsulation into various nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. nih.govbohrium.com

The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies, peptides, or aptamers, that specifically recognize receptors overexpressed on diseased cells. nih.gov This approach can enhance the delivery of the pyridazine-aniline compound to the target tissue, thereby improving its therapeutic index. For example, nanoparticles loaded with a pyridazine derivative could be targeted to tumor cells by conjugating them with ligands that bind to cancer-specific antigens. nih.govbohrium.com

Future research in this area will involve the design and optimization of various nanoparticle formulations for this compound derivatives. Key parameters to be investigated include drug loading efficiency, release kinetics, stability, and in vivo targeting efficacy.

| Delivery System | Description | Potential Advantages | Targeting Ligand Examples |

| Liposomes | Vesicles composed of a lipid bilayer. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. | Antibodies, Folic Acid |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release, high stability. | Peptides, Aptamers |

| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. | Good biocompatibility, high drug loading. | Carbohydrates |

| Micelles | Self-assembling core-shell structures formed by amphiphilic molecules. | Can solubilize poorly water-soluble drugs. | Peptides |

Application in Chemical Biology Tools and Probes

The pyridazine scaffold is not only a valuable component of therapeutic agents but can also be incorporated into chemical biology tools and probes for studying biological processes. nih.gov Fluorescent probes, for instance, are indispensable tools for visualizing and quantifying specific molecules or events in living cells. nih.gov

The pyridazine-aniline structure can be chemically modified to create fluorescent probes. The introduction of a fluorophore and a recognition moiety that selectively binds to a target of interest can result in a probe whose fluorescence properties change upon binding. nih.gov For example, a derivative of this compound could be designed as a fluorescent probe for a specific enzyme. Upon binding to the enzyme's active site, the probe's fluorescence could be enhanced or quenched, allowing for the real-time monitoring of enzyme activity.

Pyridazine-based fluorescent probes have been developed for various applications, including the detection of volatile acids and the imaging of Aβ plaques in the context of Alzheimer's disease. nih.govelsevierpure.com The development of such probes based on the this compound scaffold could provide valuable tools for basic research and diagnostics.

Future work in this domain will focus on the rational design of probes with optimized photophysical properties, high selectivity, and good cell permeability. These probes could be used for a wide range of applications, from fundamental studies of cellular signaling to the development of new diagnostic assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.